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Compound of Interest

2,2-Diethoxy-N-ethyl-1-
Compound Name: ,
ethanamine

Cat. No.: B031362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for 2,2-Diethoxy-N-ethyl-1-
ethanamine (CAS 69148-92-1). Due to the limited availability of public spectral data for this
specific compound, this document presents predicted spectral characteristics and detailed
experimental protocols. As a close structural analog, publicly available data for 2,2-
diethoxyethanamine is included for comparative purposes.

Chemical Structure and Identity

2,2-Diethoxy-N-ethyl-1-ethanamine is an organic compound featuring a secondary amine and
an acetal functional group. Its structure is a key determinant of its spectroscopic properties.

e Chemical Formula: CsH1aNO2
e InChl Key: InChl=1/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
e SMILES: CCNCC(OCC)OCC

Caption: Chemical structure of 2,2-Diethoxy-N-ethyl-1-ethanamine.

Predicted *H NMR Spectral Data
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The following table outlines the predicted proton nuclear magnetic resonance (*H NMR)
chemical shifts, multiplicities, and assignments for 2,2-Diethoxy-N-ethyl-1-ethanamine. These
predictions are based on established principles of NMR spectroscopy and analysis of similar

structures.

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)
~4.6-4.8 Triplet 1H -CH(OEt)2
~3.5-3.7 Quartet 4H -OCH2CHs
~2.7-2.9 Triplet 2H -NCH2CH(OEt)2
~2.5-2.7 Quartet 2H -NHCH2CHs
~1.1-1.3 Triplet 6H -OCH2CHs
~1.0-1.2 Triplet 3H -NHCH2CHs
~1.0-15 Singlet (broad) 1H -NH-

Predicted **C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (*33C NMR) spectral data for 2,2-
Diethoxy-N-ethyl-1-ethanamine are summarized below.

Chemical Shift (ppm) Assighment
~101 - 103 -CH(OEt)2

~61 - 63 -OCH2CHs

~50 - 52 -NCH2CH(OEt)2
~42 - 44 -NHCH2CHs
~15-17 -OCH2CHs

~14 - 16 -NHCH2CHs
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Predicted Infrared (IR) Spectral Data

The expected characteristic infrared absorption bands for 2,2-Diethoxy-N-ethyl-1-ethanamine
are listed in the following table.

Wavenumber (cm~?) Functional Group Vibrational Mode
3300 - 3500 N-H Stretching

2850 - 3000 C-H Stretching

1450 - 1470 C-H Bending

1370 - 1390 C-H Bending

1050 - 1150 C-O Stretching (Acetal)
1000 - 1250 C-N Stretching

Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectral data are crucial for
reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Diethoxy-N-ethyl-1-
ethanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, D20, DMSO-de). The choice
of solvent should be based on the solubility of the compound and the desired spectral
resolution.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or
higher).

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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o Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0
ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

o The deuterated solvent signal can be used for chemical shift referencing.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest.

¢ Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or the solvent).

[e]

Record the sample spectrum.

o

The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

o

Typically, spectra are collected over the range of 4000-400 cm~1.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,2-Diethoxy-N-ethyl-1-ethanamine.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-
ethanamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031362#2-2-diethoxy-n-ethyl-1-ethanamine-spectral-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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